Cytotoxicity of Arsenic(III) Complexes: 4-Fold Higher Potency of 1,2-Benzenedithiolate vs. Toluene-3,4-dithiolate Ligands
In a head-to-head study, arsenic(III) complexes bearing the 1,2-benzenedithiolate ligand exhibited approximately 4-fold higher cytotoxicity against human acute promyelocytic leukemia (NB4) cells compared to their direct toluene-3,4-dithiolate analogs. [1]
| Evidence Dimension | Cytotoxicity (IC50 against NB4 cells, 48h treatment) |
|---|---|
| Target Compound Data | ~10 µM (for AsI(PhS2) and AsBr(PhS2) complexes) |
| Comparator Or Baseline | ~40 µM (for AsI(MePhS2) and AsBr(MePhS2) complexes with toluene-3,4-dithiolate ligand) |
| Quantified Difference | ~4-fold lower IC50 (higher potency) |
| Conditions | Human acute promyelocytic leukemia cell line (NB4), 48h exposure |
Why This Matters
This demonstrates that the choice of ligand backbone (unsubstituted benzenedithiol vs. methyl-substituted) is not cosmetic; it dictates a 4-fold difference in the biological activity of the resulting metal complex, a critical parameter for drug discovery and structure-activity relationship (SAR) studies.
- [1] Lyczko, M., Lyczko, K., Majkowska-Pilip, A., & Bilewicz, A. (2019). 1,2-Benzenedithiol and Toluene-3,4-dithiol Arsenic(III) Complexes—Synthesis, Structure, Spectroscopic Characterization and Toxicological Studies. Molecules, 24(21), 3865. View Source
